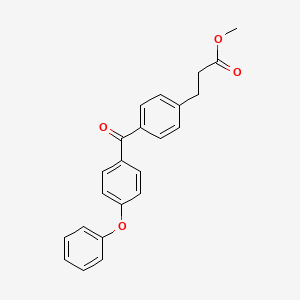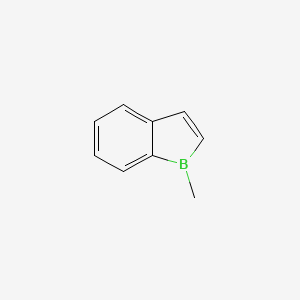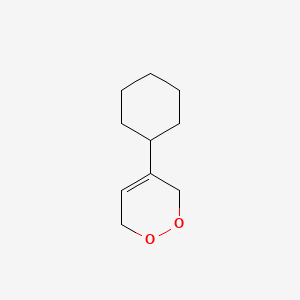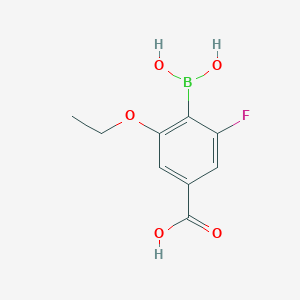![molecular formula C22H14N4O10 B12523712 2,2'-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) CAS No. 682787-44-6](/img/structure/B12523712.png)
2,2'-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylenebis(carbonylazanediyl) core with two nitrobenzoic acid groups attached, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) typically involves multi-step organic reactions. One common method includes the reaction of 1,4-phenylenediamine with 5-nitrobenzoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are used under controlled conditions.
Major Products
Oxidation: Higher oxidation state compounds like nitroso derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2,2’-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, influencing cellular oxidative stress levels. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[1,2-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)
- 2,2’-[1,3-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)
- 2,2’-[1,4-Phenylenebis(methylene)]bis(5-nitrobenzoic acid)
Uniqueness
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid) stands out due to its specific phenylenebis(carbonylazanediyl) core, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Eigenschaften
CAS-Nummer |
682787-44-6 |
|---|---|
Molekularformel |
C22H14N4O10 |
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
2-[[4-[(2-carboxy-4-nitrophenyl)carbamoyl]benzoyl]amino]-5-nitrobenzoic acid |
InChI |
InChI=1S/C22H14N4O10/c27-19(23-17-7-5-13(25(33)34)9-15(17)21(29)30)11-1-2-12(4-3-11)20(28)24-18-8-6-14(26(35)36)10-16(18)22(31)32/h1-10H,(H,23,27)(H,24,28)(H,29,30)(H,31,32) |
InChI-Schlüssel |
AODRPBUXWWLPQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane]](/img/structure/B12523641.png)
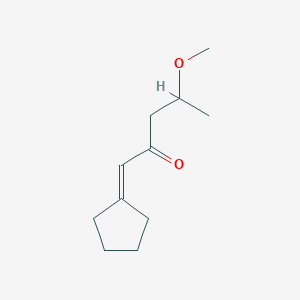
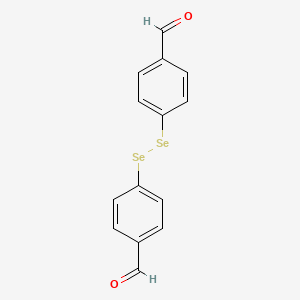
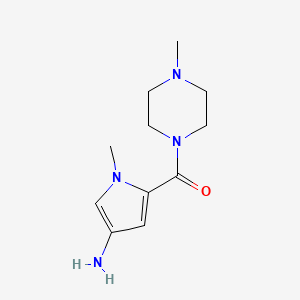
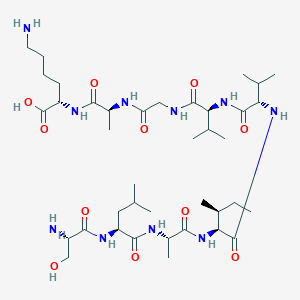
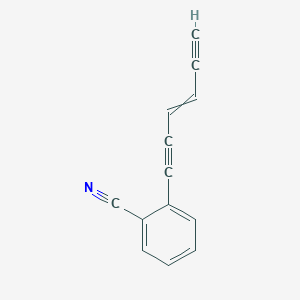
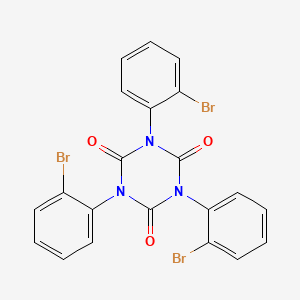
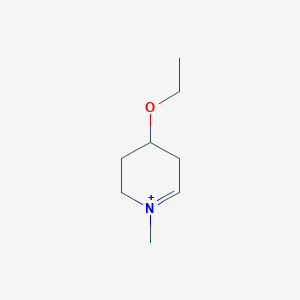
![3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one](/img/structure/B12523690.png)
